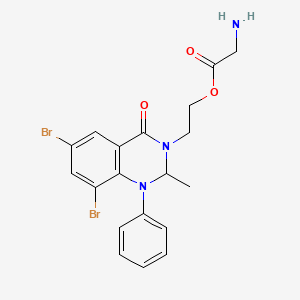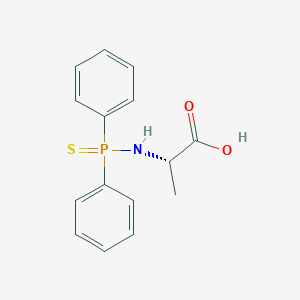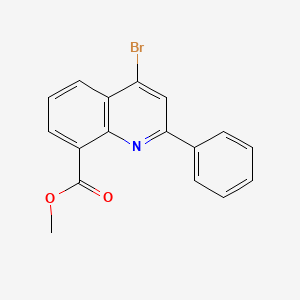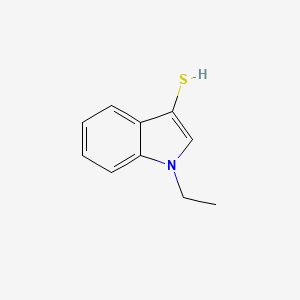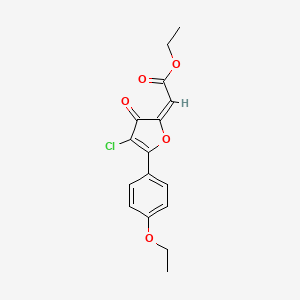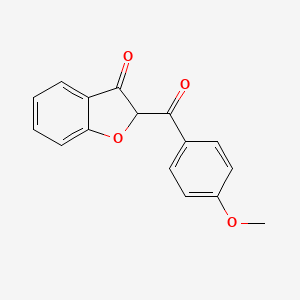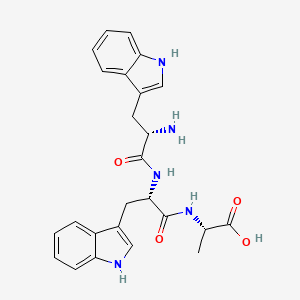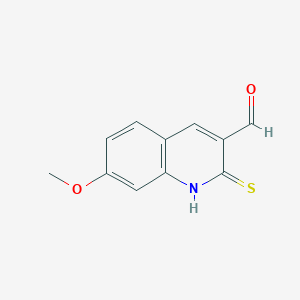![molecular formula C23H16ClNO B12901675 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 654651-12-4](/img/structure/B12901675.png)
1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that features a chromeno-pyrrole fused ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chlorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which upon cyclization with a suitable chromene derivative, yields the target compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism fully.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole include other chromeno-pyrrole derivatives and heterocyclic compounds with fused ring systems. These compounds may share similar synthetic routes and chemical properties but differ in their biological activities and applications. The uniqueness of 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole lies in its specific substitution pattern and the resulting biological effects.
Propriétés
Numéro CAS |
654651-12-4 |
|---|---|
Formule moléculaire |
C23H16ClNO |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C23H16ClNO/c24-17-9-6-10-18(13-17)25-14-20(16-7-2-1-3-8-16)21-15-26-22-12-5-4-11-19(22)23(21)25/h1-14H,15H2 |
Clé InChI |
HCBACKDGDVZBBF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3O1)N(C=C2C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)
